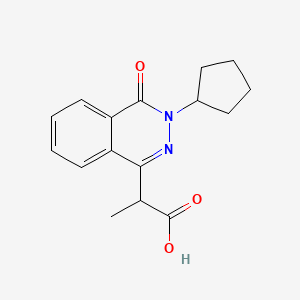
(R)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (R)-2-(2-formyl-1H-pyrrol-1-yl)propanoïque est un composé chiral comportant un cycle pyrrole substitué par un groupe formyle et un groupe acide propanoïque. Ce composé présente un intérêt dans divers domaines de la chimie et de la biologie en raison de ses caractéristiques structurales uniques et de sa réactivité potentielle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide (R)-2-(2-formyl-1H-pyrrol-1-yl)propanoïque implique généralement les étapes suivantes :
Formation du cycle pyrrole : Le cycle pyrrole peut être synthétisé par la synthèse de Paal-Knorr, où un composé 1,4-dicarbonyle réagit avec de l'ammoniac ou une amine primaire.
Introduction de l'acide propanoïque chiral : Le centre chiral peut être introduit par synthèse asymétrique ou par des méthodes de résolution chirale.
Méthodes de production industrielle
La production industrielle peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l'accent sur le rendement, la pureté et la rentabilité. Des catalyseurs et des conditions réactionnelles spécifiques sont souvent utilisés pour améliorer l'efficacité du processus.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe formyle peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que KMnO4 ou CrO3.
Réduction : Le groupe formyle peut être réduit en alcool à l'aide d'agents réducteurs tels que NaBH4 ou LiAlH4.
Substitution : Les atomes d'hydrogène du cycle pyrrole peuvent subir des réactions de substitution électrophile, telles que l'halogénation ou la nitration.
Réactifs et conditions courants
Oxydation : KMnO4, CrO3, H2O2
Réduction : NaBH4, LiAlH4
Substitution : Halogènes (Cl2, Br2), agents nitrants (HNO3)
Principaux produits
Oxydation : Acide (R)-2-(2-carboxy-1H-pyrrol-1-yl)propanoïque
Réduction : Acide (R)-2-(2-hydroxyméthyl-1H-pyrrol-1-yl)propanoïque
Substitution : Divers dérivés pyrroliques substitués
Applications de la recherche scientifique
Chimie
Synthèse de molécules complexes : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Catalyse : Utilisation potentielle comme ligand en catalyse asymétrique.
Biologie
Interactions biomoléculaires : Étudié pour ses interactions avec les protéines et les acides nucléiques.
Inhibition enzymatique : Inhibiteur potentiel d'enzymes spécifiques en raison de ses caractéristiques structurales.
Médecine
Développement de médicaments : Étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments.
Agents thérapeutiques : Utilisation potentielle dans le développement de nouveaux agents thérapeutiques pour diverses maladies.
Industrie
Science des matériaux : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Agriculture : Utilisation potentielle dans la synthèse de produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide (R)-2-(2-formyl-1H-pyrrol-1-yl)propanoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe formyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, ce qui entraîne l'inhibition ou la modulation de leur activité. Le centre chiral peut également jouer un rôle dans la spécificité de ces interactions.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chiral center may also play a role in the specificity of these interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (S)-2-(2-formyl-1H-pyrrol-1-yl)propanoïque : L'énantiomère du composé avec des propriétés chirales différentes.
Acide 2-(2-formyl-1H-pyrrol-1-yl)acétique : Un composé similaire avec une chaîne latérale différente.
Acide 2-(2-formyl-1H-pyrrol-1-yl)butanoïque : Un composé similaire avec une chaîne latérale plus longue.
Unicité
L'acide (R)-2-(2-formyl-1H-pyrrol-1-yl)propanoïque est unique en raison de son centre chiral spécifique et de la présence à la fois d'un groupe formyle et d'un groupe acide propanoïque.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
(2R)-2-(2-formylpyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |
Clé InChI |
UCFYTGMADQFCTL-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C(=O)O)N1C=CC=C1C=O |
SMILES canonique |
CC(C(=O)O)N1C=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


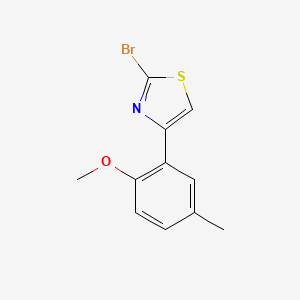
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole](/img/structure/B11807951.png)
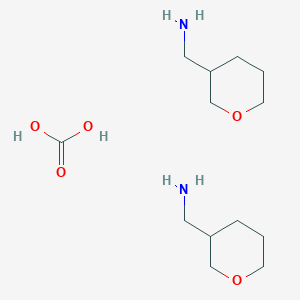

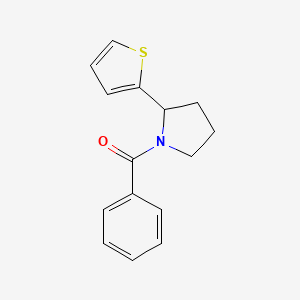
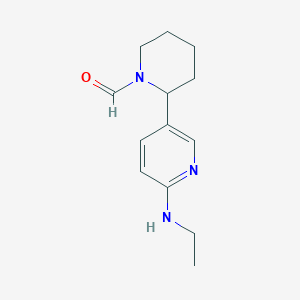
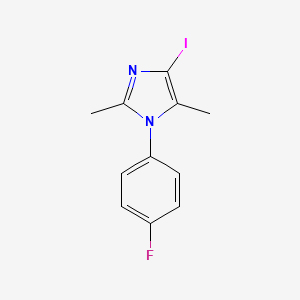

![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)

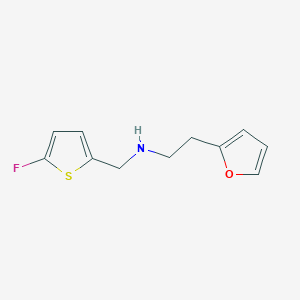

![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)
